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molecular formula C11H11FO3 B019039 4-(4-Fluorobenzoyl)butyric Acid CAS No. 149437-76-3

4-(4-Fluorobenzoyl)butyric Acid

Cat. No. B019039
M. Wt: 210.2 g/mol
InChI Key: ZBQROUOOMAMCQW-UHFFFAOYSA-N
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Patent
US08383810B2

Procedure details

Charged 260 g of anhydrous AlCl3 (1.87 moles) to a 2 L 3-neck round bottom flask, added 300 mL fluorobenzene (307.5 g; 3.2 moles) and cooled the mixture in an ice bath to 5° C. Added a hazy suspension of 100 g glutaric anhydride (0.86 mole) in 400 mL fluorobenzene (4.3 moles) through an addition funnel over a period of 45 min., and maintained the temperature below 12° C. The reaction mixture was warmed to ambient temperature gradually and agitated at r.t. for about 90 min.; checked for completion by NMR. Cooled the reaction mixture to 0 to 5° C., then added a cold aqueous solution (700 ml) of 1N HCl carefully to the mixture to destroy any unreacted AlCl3, keeping the temperature of the mixture below 20° C. during the early part of the acid addition, and below 40° C. for the rest of the time. Poured the entire mixture into a 2 L 1:1 mixture of water and ice (v/w) to precipitate out crude products, filtered the white suspension and washed well with water. Added the white residue to 3 L of aqueous saturated solution (˜5%) of NaHCO3, heated the basic mixture on a steam bath for one hour and filtered the batch while hot through a thin pad of celite. Cooled the filtrate to r.t., added about 320 mL of concentrated HCl dropwise into the filtrate to pH 1 to crystallize out products, and agitated the white suspension in an ice bath for 30 min. Filtered the batch, washed the wet cake with ice cold water and dried in a vacuum oven at 50° C. for 16 h to obtain 143.2 g of 4-(4-fluorobenzoyl)-butyric acid; m.p. 141 to 142° C., isolated yield: 79.3%.
Name
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13]1>Cl>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:19])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
400 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
agitated at r.t. for about 90 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 12° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to ambient temperature gradually
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0 to 5° C.
CUSTOM
Type
CUSTOM
Details
to destroy any unreacted AlCl3
CUSTOM
Type
CUSTOM
Details
the temperature of the mixture below 20° C.
ADDITION
Type
ADDITION
Details
during the early part of the acid addition, and below 40° C. for the rest of the time
ADDITION
Type
ADDITION
Details
Poured the entire mixture
ADDITION
Type
ADDITION
Details
into a 2 L 1:1 mixture of water and ice (v/w)
CUSTOM
Type
CUSTOM
Details
to precipitate out crude products
FILTRATION
Type
FILTRATION
Details
filtered the white suspension
WASH
Type
WASH
Details
washed well with water
ADDITION
Type
ADDITION
Details
Added the white residue to 3 L of aqueous saturated solution (˜5%) of NaHCO3
TEMPERATURE
Type
TEMPERATURE
Details
heated the basic mixture on a steam bath for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered the batch while hot through a thin pad of celite
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the filtrate to r.t.
ADDITION
Type
ADDITION
Details
added about 320 mL of concentrated HCl dropwise into the filtrate to pH 1
CUSTOM
Type
CUSTOM
Details
to crystallize out products
STIRRING
Type
STIRRING
Details
agitated the white suspension in an ice bath for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered the batch
WASH
Type
WASH
Details
washed the wet cake with ice cold water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=CC=C(C(=O)CCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 143.2 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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